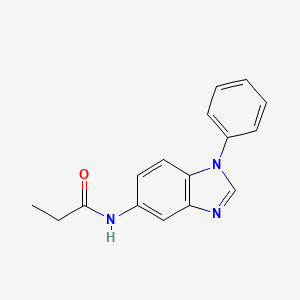![molecular formula C16H23N5 B5753303 N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as DTG, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. DTG has been extensively studied for its potential application in the field of medicinal chemistry, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
DTG acts as a sigma receptor agonist, which leads to the modulation of various neurotransmitters and neuromodulators in the brain. DTG has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are involved in the regulation of various physiological and pathological processes in the brain. DTG has also been found to inhibit the release of glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and physiological effects:
DTG has been shown to possess various biochemical and physiological effects. Studies have shown that DTG exhibits neuroprotective, anti-inflammatory, and antioxidant properties, which are beneficial in the treatment of various neurological disorders. DTG has also been found to increase the release of acetylcholine, dopamine, and serotonin, which are involved in the regulation of various physiological and pathological processes in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DTG has several advantages and limitations for lab experiments. One of the advantages is that it exhibits high affinity for sigma receptors, which makes it a potential candidate for the treatment of various neurological disorders. Another advantage is that it possesses neuroprotective, anti-inflammatory, and antioxidant properties, which are beneficial in the treatment of various neurological disorders. However, one of the limitations is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of DTG. One of the future directions is to conduct more extensive studies on its safety and efficacy in humans. Another future direction is to investigate its potential application in the treatment of other neurological disorders. Furthermore, more studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to optimize its synthesis method and to improve its pharmacological properties.
Synthesemethoden
DTG can be synthesized using various methods, including the one-pot reaction of 2,5-dimethylphenylhydrazine with 2,3-dichloroquinoxaline followed by the reaction with sodium methoxide in methanol. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 2-chloro-3-formylquinoxaline, followed by the reaction with sodium methoxide in methanol. These methods have been reported to yield DTG with high purity and good yields.
Wissenschaftliche Forschungsanwendungen
DTG has been extensively studied for its potential application in the treatment of various neurological disorders. Studies have shown that DTG exhibits high affinity for sigma receptors, which are involved in the regulation of various physiological and pathological processes in the brain. DTG has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties, and has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-6-7-12(2)13(10-11)18-15-19-14(17)20-16(21-15)8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYFRWMECODWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)